molecular formula C14H9ClF3N3 B4371331 3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B4371331
M. Wt: 311.69 g/mol
InChI Key: VLTQQWKPRUQGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has been synthesized through various methods and has been found to possess unique biochemical and physiological effects.

Scientific Research Applications

Chemical Structure and Molecular Interactions

  • Hydrogen-Bonded Chains and Molecular Interactions : Studies have investigated the molecular structure and interactions of pyrazolo[1,5-a]pyrimidine derivatives. These compounds, including variants like 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, form hydrogen-bonded chains through C-H...pi(arene) hydrogen bonds. Their molecular arrangements offer insights into their potential chemical behavior and applications (Portilla et al., 2005).

Synthesis and Characterization

  • Novel Synthetic Routes : Research has focused on developing novel synthetic methods for pyrazolo[1,5-a]pyrimidine derivatives. These methods aim at creating efficient, high-yield processes for producing these compounds, which is critical for their practical application in various fields (Xu Li-feng, 2011).
  • Synthesis of Substituted Derivatives : The synthesis of substituted derivatives of pyrazolo[1,5-a]pyrimidines, including those with trifluoromethyl groups, has been studied. These derivatives can be used as building blocks for synthesizing a variety of biologically relevant compounds (Badr Jismy et al., 2018).

Potential Biological and Pharmaceutical Applications

  • Analgesic and Anti-inflammatory Activities : Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess analgesic and anti-inflammatory properties. This suggests their potential use in developing new therapeutic agents (Shaaban et al., 2008).
  • Antitumor Activity : Some pyrazolo[1,5-a]pyrimidine compounds demonstrate significant antitumor activities, particularly against certain cancer cell lines. This indicates their potential as candidates for anticancer drugdevelopment and cancer treatment research (Liu et al., 2020).

Optical Properties and Material Science Applications

  • Optical Properties : The photophysical properties of pyrazolo[1,5-a]pyrimidines have been investigated, revealing their potential in material science, particularly in applications requiring specific optical absorption and emission characteristics (Stefanello et al., 2022).

Innovative Synthesis Techniques

  • Ultrasound Irradiation in Synthesis : The use of ultrasound sonochemical methods for synthesizing pyrazolo[1,5-a]pyrimidines represents an innovative approach. This technique offers advantages like simple procedures, mild conditions, and short reaction times, enhancing the efficiency of the synthesis process (Buriol et al., 2013).

properties

IUPAC Name

3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3/c1-8-2-4-9(5-3-8)11-6-12(14(16,17)18)21-13(20-11)10(15)7-19-21/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTQQWKPRUQGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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